tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Overview
Description
“tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” is a chemical compound1. However, there is limited information available about this specific compound. It is related to tert-butyl carbamate, which is a compound with the formula C5H11NO21. Another related compound is tert-butyl (4-hydroxycyclohexyl)carbamate2.
Synthesis Analysis
The synthesis of related compounds such as tert-butyl carbamates has been studied3. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O3. However, the specific synthesis process for “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” is not readily available.
Molecular Structure Analysis
The molecular structure of related compounds such as tert-butyl carbamate has been analyzed1. It has a molecular weight of 117.14631. However, the specific molecular structure of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” is not readily available.
Chemical Reactions Analysis
The chemical reactions involving related compounds such as tert-butyl carbamates have been studied3. For instance, tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations3. However, the specific chemical reactions involving “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as tert-butyl carbamate have been analyzed1. However, the specific physical and chemical properties of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.Scientific Research Applications
1. Enantioselective Synthesis
The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure is crucial for understanding the substitution patterns in these analogues (Ober et al., 2004).
2. Synthesis of Stereoselective Compounds
It serves as a starting point for the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which are key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017).
3. Organic Synthesis Building Blocks
This compound acts as a building block in organic synthesis, particularly in reactions involving organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).
4. Synthesis of Spirocyclopropanated Analogues
It is instrumental in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its role in agricultural chemistry (Brackmann et al., 2005).
5. Chromatographic Separation
In chromatography, it is used as a co-modifier for cyclodextrin-modified mobile phases to separate polyaromatic hydrocarbons, highlighting its utility in analytical chemistry (Husain et al., 1995).
6. Synthesis of Amino Protecting Groups
This compound is used in the chemoselective transformation of amino protecting groups in organic synthesis, demonstrating its versatility in chemical modification processes (Sakaitani & Ohfune, 1990).
7. Crystallography Studies
It has been used in crystallography to study the structures of chlorodiacetylene and iododiacetylene derivatives, providing insights into the molecular arrangements of these compounds (Baillargeon et al., 2017).
8. Fluorescent Sensory Materials
A derivative of this compound, TCBT, has been utilized in the synthesis of fluorescent sensory materials for the detection of volatile acid vapors, demonstrating its application in sensor technology (Sun et al., 2015).
Safety And Hazards
The safety and hazards of related compounds such as tert-butyl carbamate have been studied4. However, the specific safety and hazards of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.
Future Directions
The future directions for the study and application of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.
Please note that this analysis is based on the limited information available and may not fully cover “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate”. Further research and studies would be needed for a comprehensive understanding of this compound.
properties
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJNUIXXMZBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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